molecular formula C18H18N4O4S2 B2840059 Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate CAS No. 488801-54-3

Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate

Cat. No.: B2840059
CAS No.: 488801-54-3
M. Wt: 418.49
InChI Key: RGMHEJQWERIFNM-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, an ethyl carboxylate ester at position 3, and a complex acetamido side chain at position 2. This side chain includes a sulfanyl bridge connecting a 1,3,4-oxadiazole ring, which is further substituted with a pyridin-4-yl group.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-4-25-17(24)14-10(2)11(3)28-16(14)20-13(23)9-27-18-22-21-15(26-18)12-5-7-19-8-6-12/h5-8H,4,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMHEJQWERIFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carbon disulfide in the presence of a base.

    Thioether formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.

    Amidation: The resulting compound is then coupled with an acyl chloride to form the amide bond.

    Esterification: Finally, the ester group is introduced through a reaction with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Sulfoxides and sulfones: from oxidation reactions.

    Amines: from reduction reactions.

    Carboxylic acids: from hydrolysis of the ester group.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for novel polymers.

    Biological Studies: It can be used to study the interactions of thiophene-based compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate is not fully understood, but it is believed to involve:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It could modulate pathways related to oxidative stress or inflammation, given its potential to undergo redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of ethyl thiophene-3-carboxylate derivatives, which are often modified at the 2-amino position to introduce diverse pharmacophores. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Compound Name Key Structural Features Synthetic Route Biological Activity Key References
Target Compound 1,3,4-Oxadiazole ring with pyridinyl group; sulfanyl-acetamido linker Likely involves cyclization to form oxadiazole, followed by sulfanyl-acetamido coupling Not explicitly reported; inferred antioxidant/anti-inflammatory potential from structural analogues
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Acrylamido group with cyano and aryl substituents Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with benzaldehydes Antioxidant (IC₅₀: 12–45 μM in DPPH assay); anti-inflammatory (65–85% edema inhibition)
Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate Pyridinylcarbonylamino substituent Direct acylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with pyridine-3-carbonyl chloride No explicit activity data; similar compounds target kinase inhibition
Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate Ethoxy-oxoacetamido group Cyanoacetylation followed by esterification Intermediate for further functionalization; no direct bioactivity reported

Key Differences and Implications

  • Heterocyclic Core: The target compound’s 1,3,4-oxadiazole ring (vs.
  • Sulfanyl Linker : The –S– bridge in the acetamido side chain may confer redox-modulating properties, analogous to sulfhydryl-containing antioxidants like glutathione .
  • Pyridinyl Substituent : The pyridin-4-yl group could improve solubility and bioavailability compared to purely hydrophobic aryl groups in other analogues .

Pharmacological Potential

While direct data for the target compound are absent, structurally related compounds exhibit:

  • Antioxidant Activity: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives show significant radical scavenging, suggesting the oxadiazole-pyridinyl variant may similarly interact with reactive oxygen species .

Biological Activity

Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene core substituted with various functional groups, including a pyridine ring and an oxadiazole moiety. Its synthesis typically involves multi-step organic reactions, including the formation of thiophene derivatives and subsequent functionalization with oxadiazole and pyridine units. The synthetic route can be summarized as follows:

  • Synthesis of Thiophene Derivative : Starting from commercially available precursors.
  • Formation of Oxadiazole : Utilizing amidation reactions to introduce the oxadiazole group.
  • Final Coupling : Combining the thiophene derivative with the pyridine moiety through sulfenamide formation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrate significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound is particularly effective against resistant strains, suggesting its potential as a lead compound in antibiotic development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been evaluated for anticancer properties against several human cancer cell lines. Notably, it exhibited cytotoxic effects on HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Cell LineIC50 (µM)
HeLa12
A54915
HepG220

The biological activity of this compound appears to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways related to cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), providing a promising avenue for further drug development .
  • Anticancer Screening : Research conducted by Pendergrass et al. indicated that compounds similar to this compound exhibited significant inhibition of tumor growth in xenograft models .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured during synthesis?

The synthesis involves multi-step reactions, including:

  • Cyanoacetylation : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
  • Knoevenagel Condensation : Using substituted benzaldehydes in toluene with piperidine/acetic acid catalysis to form C=C bonds .
  • Oxadiazole Formation : Cyclization of thiosemicarbazide intermediates under controlled conditions (e.g., POCl₃ or DCC/DMAP coupling) . Purity Assurance :
  • HPLC for real-time monitoring of reaction progress.
  • NMR (¹H/¹³C) and IR Spectroscopy to validate functional groups .
  • Recrystallization in alcohol for final purification .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks (e.g., methyl groups at δ ~2.2 ppm, pyridyl protons at δ ~8.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangements of the thiophene-oxadiazole core and confirms stereochemistry .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak matching theoretical values) .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

Prioritize assays based on structural analogs:

  • Anticancer : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory : COX-2 inhibition via ELISA .
  • Antioxidant : DPPH radical scavenging assay . Include controls like ethyl 2-amino-4-phenylthiophene-3-carboxylate for comparative activity assessment .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the 1,3,4-oxadiazole moiety?

Key strategies include:

  • Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance reactant solubility .
  • Temperature Control : Maintain 80–100°C during cyclization to balance reaction rate and side-product formation .
  • Catalysis : Employ DMAP with DCC for efficient amide coupling . Example Optimization Table :
ConditionYield (%)Purity (%)
DMF, 90°C, DMAP/DCC8298
DMSO, 80°C, POCl₃7595
THF, RT, No Catalyst4285
Adapted from

Q. How should researchers address contradictory bioactivity data between this compound and its structural analogs?

Conduct structure-activity relationship (SAR) studies focusing on:

  • Substituent Effects : Compare activities of derivatives with varying groups (e.g., pyridyl vs. chlorophenyl).
  • Bioassay Standardization : Ensure consistent cell lines and assay protocols across studies. Comparative Activity Table :
CompoundAnticancer (IC₅₀, μM)Anti-inflammatory (COX-2 Inhibition, %)
Target Compound12.3 ± 1.278 ± 4
Ethyl 2-amino-4-phenylthiophene-3-carboxylate45.6 ± 3.122 ± 3
Ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate28.9 ± 2.465 ± 5
Data synthesized from

Q. What computational methods predict binding affinity and mechanistic pathways for this compound?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like COX-2 or EGFR .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
  • QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity .

Methodological Notes

  • Contradiction Resolution : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., Western blotting alongside MTT) .
  • Synthetic Challenges : The pyridin-4-yl group’s electron-withdrawing nature may reduce nucleophilic reactivity; address this via microwave-assisted synthesis to accelerate steps .

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